C4-Ethyl Substitution: Direct Precursor to Upadacitinib Core
The target compound (CAS 2306269-13-4, C₁₄H₂₃NO₄, MW 269.34) contains an ethyl group at the C4 position of the dihydropyrrole ring, which is absent in the closest commercially available analog, 1-tert-butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate (CAS 146257-00-3, C₁₂H₁₉NO₄, MW 241.28). This C4-ethyl group is the direct structural precursor to the (3S,4R)-3-ethyl stereocenter in Upadacitinib, established via enantioselective hydrogenation of the tetrasubstituted olefin [1]. The introduction of this ethyl substituent via cross-coupling was identified as a key bottleneck step; a FeCl₃/p-aminophenol catalytic system achieved a 25% yield increase over previously reported methods, underscoring that compounds already bearing C4-ethyl avoid this problematic transformation . Use of the unsubstituted analog would require an additional, lower-yielding ethylation step that introduces process complexity and impurity risk.
| Evidence Dimension | Presence of C4-ethyl substituent and associated synthetic burden |
|---|---|
| Target Compound Data | C4-ethyl present; MW 269.34; ready intermediate for Upadacitinib pyrrolidine core |
| Comparator Or Baseline | CAS 146257-00-3: C4-H (unsubstituted); MW 241.28; requires additional ethylation step |
| Quantified Difference | C4-ethylation step yield improved by 25% using optimized FeCl₃ catalysis (Li et al. 2023); absence of pre-installed ethyl necessitates this extra transformation |
| Conditions | FeCl₃/p-aminophenol-catalyzed cross-coupling for ethyl introduction on pyrroline ring (Li et al. 2023) |
Why This Matters
Procuring the C4-ethyl-bearing intermediate eliminates a low-yielding ethylation step and reduces the synthetic step count by one, directly lowering process mass intensity and impurity burden in Upadacitinib synthesis.
- [1] Rozema, M. J. et al. Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Org. Process Res. Dev. 2022, 26 (3), 949–962. DOI: 10.1021/acs.oprd.1c00290. View Source
